molecular formula C16H19FN2O2 B11839721 tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11839721
M. Wt: 290.33 g/mol
InChI Key: LZDDIWJBSGRULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound belonging to the class of pyridoindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research .

Preparation Methods

The synthesis of tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole with tert-butyl chloroformate and a fluorinating agent under controlled conditions . The reaction typically occurs in an organic solvent such as acetone, with potassium carbonate as a base and propargyl bromide as a reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that it interacts with the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . This interaction inhibits the kinase activity, leading to reduced cancer cell proliferation and increased apoptosis.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

tert-butyl 9-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-8-7-12-10(9-19)14-11(17)5-4-6-13(14)18-12/h4-6,18H,7-9H2,1-3H3

InChI Key

LZDDIWJBSGRULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.